molecular formula C15H16N2O B1300945 Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 77960-15-7

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No.: B1300945
CAS No.: 77960-15-7
M. Wt: 240.3 g/mol
InChI Key: FELGUJHGLNZYPV-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine (CAS Number: 77960-15-7) is a synthetic organic compound with a molecular formula of C 15 H 16 N 2 O and a molecular weight of 240.30 g/mol . It is characterized by a molecular structure that incorporates both a furan and an indole heterocyclic ring system, as represented by the SMILES notation c1ccc2c(c1)c(c[nH]2)CCNCc3ccco3 . The compound has a calculated boiling point of 421.4°C at 760 mmHg and a flash point of 208.7°C . The core research value of this compound is derived from its indole scaffold. The indole nucleus is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Indole derivatives have demonstrated significant research potential in various areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial applications, making them a subject of continuous investigation in drug discovery and development . The presence of the furan ring further modifies the compound's physicochemical properties, potentially influencing its binding affinity and interaction with biological targets. As such, this amine serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules for pharmacological and chemical biology research . Safety and Handling: This compound is classified with the hazard code Xi, indicating it is an irritant . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGUJHGLNZYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine typically involves the formation of the indole and furan rings followed by their coupling. One common method includes the use of indole derivatives and furan derivatives in a multicomponent reaction. For instance, the reaction of indole with furan-2-carbaldehyde under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be executed using reducing agents such as lithium aluminum hydride.
  • Substitution : Participates in electrophilic substitution reactions due to the presence of the indole ring.

Biology

In biological research, this compound is studied for its potential biological activities , including:

  • Anticancer Properties : It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR). For example, studies have demonstrated that it exhibits an IC50 value of approximately 10.5 µM against A549 lung adenocarcinoma cells and 12.3 µM against HeLa cervical cancer cells .
Cell LineIC50 (µM)Mechanism of Action
A54910.5EGFR inhibition
HeLa12.3EGFR inhibition
SW48011.0EGFR inhibition

Medicine

This compound is investigated for its therapeutic effects , particularly in targeting specific receptors or enzymes involved in disease pathways. Its interactions with various biomolecules make it a candidate for drug development aimed at treating conditions like cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be used as an intermediate in synthesizing other valuable compounds.

Case Studies and Research Findings

Research has highlighted various aspects of this compound's efficacy:

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibits cell growth in multiple cancer cell lines by interfering with the EGFR signaling pathway, leading to reduced proliferation rates and increased apoptosis .
  • Biochemical Pathways :
    • The compound's ability to influence key biochemical pathways has been documented, showcasing its potential as a therapeutic agent in oncology.
  • Synthesis and Reaction Mechanisms :
    • The synthesis involves multicomponent reactions where indole derivatives react with furan derivatives under controlled conditions to yield high-purity products suitable for further research applications .

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituted Benzyl Tryptamines

Several N-benzyl derivatives of [2-(1H-indol-3-yl)ethyl]amine have been synthesized and studied for their receptor-binding properties. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) 5-HT2 Receptor Affinity (Ki, nM) Notes
N-(3-Chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine 3-Cl C₁₇H₁₆ClN₂ 286.78 12.3 ± 1.5 High affinity for 5-HT2A/2C receptors
N-(4-Methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine 4-OCH₃ C₁₈H₁₉N₂O 283.36 45.6 ± 3.2 Moderate affinity; enhanced solubility
N-(4-Bromobenzyl)-[2-(1H-indol-3-yl)ethyl]amine 4-Br C₁₇H₁₆BrN₂ 331.23 8.9 ± 0.9 Highest affinity in halogenated series
Target Compound Furan-2-ylmethyl C₁₆H₁₇N₂O 276.76 Not reported Unique furan heterocycle; potential for π-π stacking

Key Findings :

  • Halogenated benzyl groups (e.g., Cl, Br) enhance 5-HT2 receptor binding due to increased lipophilicity and electron-withdrawing effects .
  • Methoxy groups reduce affinity but improve solubility.
  • The furan substituent in the target compound may modulate receptor interactions via its electron-rich aromatic system, though empirical data are lacking.

Heterocyclic and Aromatic Analogs

Other indole derivatives with heterocyclic or aromatic substitutions include:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Biological Activity
2-(1H-Indol-3-yl)-2-thiophen-2-yl-ethylamine Thiophene substitution C₁₄H₁₄N₂S 242.34 Unknown; structural analog
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine Chlorophenyl substitution C₁₆H₁₅ClN₂ 270.76 Life science applications
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine Fluoroindole substitution C₁₂H₁₅FN₂ 206.26 Unreported

Key Differences :

  • Thiophene and chlorophenyl substitutions introduce sulfur or halogen atoms, altering electronic properties and steric bulk compared to the furan group.
  • The dimethylamine group in the fluoroindole derivative may reduce receptor selectivity due to increased basicity.

Alkyl-Substituted Tryptamines

Alkyl-substituted analogs, such as N,N-diisopropyltryptamine (DiPT), highlight the impact of branched aliphatic chains:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Psychoactive Effects
N,N-Diisopropyltryptamine Diisopropyl groups C₁₆H₂₄N₂ 244.38 Auditory distortions
Target Compound Furan-2-ylmethyl C₁₆H₁₇N₂O 276.76 Not reported

Key Insights :

  • Bulky alkyl groups (e.g., isopropyl) reduce receptor binding but prolong metabolic stability .
  • The furan group’s planar structure may favor receptor docking compared to non-aromatic alkyl chains.

Biological Activity

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article explores its biochemical effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.3 g/mol
  • CAS Number : 77960-15-7

The compound features a furan ring and an indole moiety, which are known for their biological significance. The structural combination allows for various interactions with biological targets, making it a candidate for research in pharmacology and biochemistry.

Anticancer Properties

This compound has demonstrated notable anticancer activity. It primarily targets the Epidermal Growth Factor Receptor (EGFR) , a critical player in cell proliferation and survival pathways.

  • Mechanism of Action : The compound binds to the active site of EGFR, inhibiting its phosphorylation and preventing downstream signaling through pathways like PI3K/Akt and MAPK. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) .
Cell LineIC50 (µM)Mechanism of Action
A54910.5EGFR inhibition
HeLa12.3EGFR inhibition
SW48011.0EGFR inhibition

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains.

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that this compound could be explored further as a potential antimicrobial agent .

Study on Anticancer Efficacy

In a study published in Cancer Research, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition compared to control groups, supporting its role as a potential therapeutic agent in oncology .

Antimicrobial Efficacy Assessment

A comprehensive evaluation of the compound's antimicrobial activity was conducted against both Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness particularly against Staphylococcus aureus and Escherichia coli, reinforcing its potential use in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Indole-ethylamine backbone preparation : Start with tryptamine (2-(1H-indol-3-yl)ethylamine) as a precursor. highlights methods such as reduction of 3-(2-nitroethyl)indole (95% yield) or hydrolysis of indole-3-acetonitrile (73% yield) .

Furan moiety incorporation : Use alkylation or reductive amination to attach the furan-2-ylmethyl group. demonstrates analogous coupling reactions using pyridine reflux (80°C, 4–6 hours) for similar indole derivatives, achieving yields >80% .

Purification : Silica gel chromatography (60–120 mesh) with petroleum ether:ethyl acetate (9:1 v/v) is effective for isolating intermediates .

Q. Key Considerations :

  • Reaction temperature and solvent polarity critically impact yield. Pyridine facilitates nucleophilic substitution but may require post-reaction neutralization.
  • Optimize stoichiometry to avoid side products like N,N-dialkylated amines.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H-NMR : Key signals include:
    • Indole NH proton: δ 10.8–11.0 ppm (singlet) .
    • Furan protons: δ 6.2–7.4 ppm (multiplet for furan-2-yl CH groups) .
    • Ethylamine CH2 groups: δ 2.7–3.2 ppm (triplet or quartet) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+. emphasizes LC-MS for detecting tryptamine derivatives with <5 ppm mass error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities, ensuring >95% purity .

Advanced Research Questions

Q. How does the furan substitution influence 5-HT receptor binding affinity compared to classical tryptamines?

Methodological Answer:

  • Experimental Design :
    • Radioligand Binding Assays : Use 5-HT2A/2B/6 receptors (). Compete against [³H]LSD or [³H]ketanserin .
    • Functional Assays : Measure intracellular calcium flux (Fluo-4 dye) in HEK293 cells expressing 5-HT2A receptors .
  • Expected Outcomes :
    • Furan’s electron-rich aromatic system may enhance π-π stacking with receptor residues (e.g., Phe340 in 5-HT2A), increasing affinity. shows N-benzyltryptamines with halogen substituents achieve Ki < 20 nM .
    • Compare to DMT (Ki ~100 nM at 5-HT2A) to quantify furan’s effect .

Q. What computational strategies can predict ADMET properties for this compound?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions. used similar methods for indole derivatives .
    • Molecular Docking (AutoDock Vina) : Model furan interactions with hERG channels to assess cardiotoxicity risk .
    • ProTox-II : Estimate LD50 and hepatotoxicity. Tryptamines typically show LD50 > 200 mg/kg (oral, rodents) .
  • Key Findings :
    • Furan may improve solubility (cLogP ~2.5) vs. DMT (cLogP ~2.1) but could increase CYP3A4 inhibition risk .

Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo behavioral assays?

Methodological Answer:

  • Case Study : High 5-HT2A affinity in vitro but low psychedelic activity in vivo.
  • Strategies :
    • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS () to assess bioavailability .
    • Metabolite Screening : Identify active metabolites (e.g., O-demethylation products) using HRMS .
    • Behavioral Assays : Use head-twitch response (HTR) in mice to correlate receptor activation with psychedelic effects .

Q. What are the challenges in optimizing multi-step synthesis for scale-up?

Methodological Answer:

  • Critical Issues :
    • Low yielding steps (e.g., indole alkylation <50% yield). suggests microwave-assisted synthesis to reduce reaction time .
    • Purification bottlenecks. Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) .
  • Process Optimization :
    • Use flow chemistry for amide bond formation (residence time <10 minutes, >90% yield) .
    • Implement QbD (Quality by Design) for DOE (Design of Experiments) to map critical parameters (temperature, pH) .

Q. How does steric hindrance from the furan group affect structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Analysis :
    • Comparative Molecular Field Analysis (CoMFA) : Model steric/electrostatic fields using analogs from .
    • Synthetic Modifications : Synthesize analogs with bulkier substituents (e.g., thiophene) to test steric tolerance .
  • Findings :
    • Furan’s smaller size vs. phenyl may reduce 5-HT2B selectivity, minimizing cardiotoxicity .

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